Tetrachlorophthalic anhydride
Overview
Description
Tetrachlorophthalic anhydride, also known as 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione, is a cyclic dicarboxylic anhydride. It is a chlorinated derivative of phthalic anhydride and is characterized by its white needle-like crystals or powder form. This compound is primarily used as an intermediate in the production of dyes, pharmaceuticals, plasticizers, and other organic materials. It also serves as a flame retardant in epoxy resins .
Mechanism of Action
Target of Action
Tetrachlorophthalic anhydride (TCPA) is primarily used as a flame retardant in plastics . It is also known to cause asthma and is considered an allergen . The primary targets of TCPA are therefore the proteins and enzymes involved in the inflammatory response, particularly those related to asthma and allergic reactions .
Mode of Action
This can trigger an immune response, leading to symptoms of asthma and allergy .
Biochemical Pathways
TCPA likely affects the biochemical pathways involved in the immune response. When it binds to proteins, it can alter their structure, triggering an immune response. This can lead to the release of histamines and other inflammatory mediators, causing symptoms such as inflammation, bronchoconstriction, and increased mucus production .
Result of Action
The primary result of TCPA action is an allergic reaction, which can manifest as symptoms of asthma, such as wheezing, shortness of breath, and chest tightness . In severe cases, it can lead to anaphylaxis, a potentially life-threatening allergic reaction .
Action Environment
The action of TCPA can be influenced by various environmental factors. For example, its efficacy as a flame retardant can be affected by the temperature and the presence of other chemicals . Additionally, its allergenic potential can be influenced by the concentration of TCPA in the environment and the duration of exposure .
Biochemical Analysis
Biochemical Properties
Tetrachlorophthalic anhydride has been found to be useful in oligosaccharide chemistry for the protection of amines as their tetrachlorophthalimide derivatives . The nature of these interactions involves reaction with the anhydride in the presence of triethylamine .
Cellular Effects
It has been noted that exposure to this compound can lead to symptoms compatible with anhydride-induced immunologic or irritant syndromes .
Molecular Mechanism
It is known to react with amines to form tetrachlorophthalimide derivatives . This suggests that it may interact with biomolecules such as enzymes and proteins through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 350 °C and a melting point range of 253-256 °C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
It has been found that the LD50 (lethal dose, 50%) in rats is greater than 15800 mg/kg and in rabbits is greater than 5000 mg/kg , indicating that it has low acute toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. One common method involves dissolving phthalic anhydride in chlorsulfonic acid, with iodine chloride or molybdenum as a catalyst. Chlorine gas is then introduced into the reaction mixture under normal pressure. The reaction is carried out at a controlled temperature to ensure the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oleum as a solvent, with iodine or iodine oxide as catalysts. This method, however, has limitations such as high solvent load and the production of spent acid. An alternative method involves the use of molybdenum chloride as a catalyst in a fusion process, although this can lead to issues with product quality and operational stability .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorophthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts exothermically with water, forming tetrachlorophthalic acid.
Substitution Reactions: Reacts with amines to form tetrachlorophthalimide derivatives.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, often accelerated by acids.
Substitution: Amines, in the presence of triethylamine.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products:
Hydrolysis: Tetrachlorophthalic acid.
Substitution: Tetrachlorophthalimide derivatives.
Scientific Research Applications
Tetrachlorophthalic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetrafluorophthalic anhydride
- Tetrabromophthalic anhydride
- 3,4,5,6-Tetrachlorophthalimide
Comparison: Tetrachlorophthalic anhydride is unique due to its specific chlorination pattern, which imparts distinct chemical properties. Compared to tetrafluorophthalic anhydride and tetrabromophthalic anhydride, this compound has different reactivity and stability profiles. For example, tetrafluorophthalic anhydride may exhibit different reactivity due to the presence of fluorine atoms, which can influence the electron density and steric effects .
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHHYELHRWCWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4O3, Array | |
Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7026102 | |
Record name | Tetrachlorophthalic anhydride | |
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Molecular Weight |
285.9 g/mol | |
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Physical Description |
Tetrachlorophthalic anhydride appears as odorless needle-like crystals or white powder. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] Light gray crystalline solid; [Aldrich MSDS], WHITE POWDER. | |
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Boiling Point |
700 °F at 760 mmHg (sublimes) (NTP, 1992), 371 °C, SUBLIMES @ BOILING POINT; DECOMP IN HOT WATER | |
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Flash Point |
362 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOLUBLE IN ETHER, SLIGHTLY SOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.4 | |
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Density |
1.49 at 527 °F (NTP, 1992) - Denser than water; will sink | |
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Color/Form |
PRISMS, NEEDLES FROM SUBLIMATION, WHITE, FREE-FLOWING POWDER | |
CAS No. |
117-08-8 | |
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Melting Point |
491 to 494 °F (NTP, 1992), 255-256.5 °C, 255 °C | |
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Retrosynthesis Analysis
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